molecular formula C13H24O2 B6163259 (4-cycloheptyloxan-4-yl)methanol CAS No. 1546932-95-9

(4-cycloheptyloxan-4-yl)methanol

Cat. No.: B6163259
CAS No.: 1546932-95-9
M. Wt: 212.33 g/mol
InChI Key: GYGZCDLRALFSPK-UHFFFAOYSA-N
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Description

(4-cycloheptyloxan-4-yl)methanol is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.3 g/mol It is characterized by a cycloheptyl group attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (4-cycloheptyloxan-4-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-cycloheptyloxan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of cycloheptanone or cycloheptanoic acid.

    Reduction: Formation of cycloheptyloxane.

    Substitution: Formation of (4-cycloheptyloxan-4-yl)chloride or (4-cycloheptyloxan-4-yl)bromide.

Scientific Research Applications

(4-cycloheptyloxan-4-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-cycloheptyloxan-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanemethanol: An organic compound with a similar structure but with a methyl group instead of a cycloheptyl group.

    Cycloheptanol: A simpler compound with a cycloheptyl group attached directly to a hydroxyl group.

Uniqueness

(4-cycloheptyloxan-4-yl)methanol is unique due to the presence of both a cycloheptyl group and an oxane ring, which imparts distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-cycloheptyloxan-4-yl)methanol involves the conversion of cycloheptene to the corresponding alcohol via hydroboration-oxidation reaction. The alcohol is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": ["Cycloheptene", "Borane", "Hydrogen peroxide", "Sodium hydroxide", "Paraformaldehyde", "Lewis acid catalyst"], "Reaction": [ "Step 1: Cycloheptene is reacted with borane in the presence of hydrogen peroxide and sodium hydroxide to form the corresponding alcohol via hydroboration-oxidation reaction.", "Step 2: The alcohol is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form (4-cycloheptyloxan-4-yl)methanol." ] }

CAS No.

1546932-95-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(4-cycloheptyloxan-4-yl)methanol

InChI

InChI=1S/C13H24O2/c14-11-13(7-9-15-10-8-13)12-5-3-1-2-4-6-12/h12,14H,1-11H2

InChI Key

GYGZCDLRALFSPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2(CCOCC2)CO

Purity

95

Origin of Product

United States

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